![molecular formula C18H24N4O5S B2440614 5-[4-(4-甲氧基苯基)哌嗪-1-基]磺酰基-1,3,6-三甲基嘧啶-2,4-二酮 CAS No. 887224-62-6](/img/structure/B2440614.png)
5-[4-(4-甲氧基苯基)哌嗪-1-基]磺酰基-1,3,6-三甲基嘧啶-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
该化合物已对人冠状病毒 OC-43 株进行了体外抗病毒活性测定 。进一步的研究可以探索其作为抗病毒剂的潜力。
抗菌活性
哌嗪衍生物在结构上与该化合物相似,已显示出有希望的抗菌活性 。这表明该化合物也可能在对抗细菌感染方面具有潜在的应用价值。
抗真菌活性
鉴于哌嗪衍生物表现出广泛的生物活性 ,该化合物可能用于治疗真菌感染。
抗抑郁和抗精神病应用
哌嗪是许多抗抑郁药和抗精神病药物中常见的结构基序 。因此,该化合物可能用于治疗精神疾病。
抗炎应用
哌嗪衍生物已用于抗炎药物的开发 。这表明该化合物可能具有潜在的抗炎应用。
神经退行性疾病的治疗
哌嗪环是该化合物的一个组成部分,它存在于治疗帕金森病和阿尔茨海默病的潜在治疗方法中 。这表明该化合物可能在治疗神经退行性疾病方面具有潜在的应用价值。
抗肿瘤活性
哌嗪衍生物已用于抗肿瘤药物的开发 。这表明该化合物可能具有潜在的抗肿瘤应用。
抗糖尿病应用
哌嗪衍生物已用于抗糖尿病药物的开发 。这表明该化合物可能具有潜在的抗糖尿病应用。
作用机制
Target of Action
Similar compounds have been found to interact with the 5-ht1a receptor . The 5-HT1A receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, and other functions.
Mode of Action
Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Similar compounds have been found to affect the serotonin system , which has downstream effects on mood, anxiety, and other functions.
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted renally . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to produce effects similar to those of amphetamines, although they are much less potent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione. For instance, the compound’s stability can be affected by temperature and exposure to light . Additionally, the compound’s action and efficacy can be influenced by individual factors such as the user’s metabolism, which can be affected by factors such as diet, age, and health status.
属性
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-13-16(17(23)20(3)18(24)19(13)2)28(25,26)22-11-9-21(10-12-22)14-5-7-15(27-4)8-6-14/h5-8H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVKOEKSZTXODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
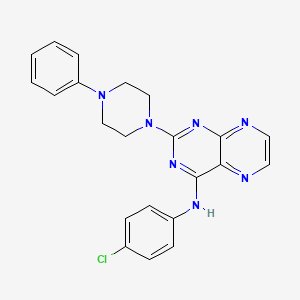
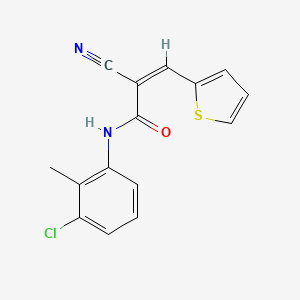
![2-[2-(furan-2-carbonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl]phenol](/img/structure/B2440539.png)
![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440540.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440543.png)
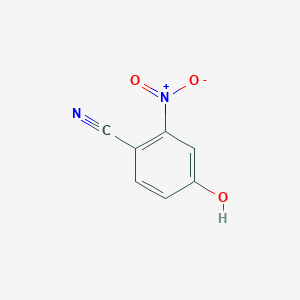
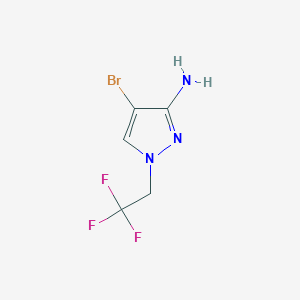
![4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2440547.png)
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2440549.png)
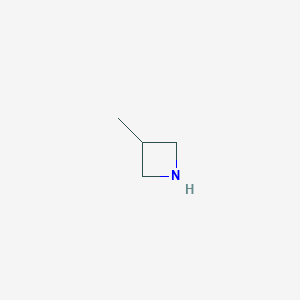
![[(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride](/img/structure/B2440551.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2440553.png)
![N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2440554.png)
